N-ethyl-2-nitro-N-phenylbenzamide

CAS No.:

Cat. No.: VC10889380

Molecular Formula: C15H14N2O3

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N2O3 |

|---|---|

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | N-ethyl-2-nitro-N-phenylbenzamide |

| Standard InChI | InChI=1S/C15H14N2O3/c1-2-16(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)17(19)20/h3-11H,2H2,1H3 |

| Standard InChI Key | UBAIVWQJHUXYKC-UHFFFAOYSA-N |

| SMILES | CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

| Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

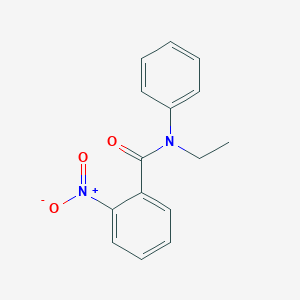

N-Ethyl-2-nitro-N-phenylbenzamide (systematic IUPAC name: N-ethyl-2-nitro-N-phenylbenzamide) has the molecular formula C₁₅H₁₃N₃O₃ and a molecular weight of 283.28 g/mol. Its structure consists of a benzamide core substituted with a nitro group at the ortho position, an ethyl group on the amide nitrogen, and a phenyl ring attached to the adjacent nitrogen (Figure 1) .

Table 1: Comparative structural data for related benzamide derivatives

*Estimated using computational tools (e.g., ChemAxon).

The nitro group at the 2-position induces significant electronic effects, including resonance stabilization and steric hindrance, which influence reactivity and intermolecular interactions . The ethyl group enhances lipophilicity compared to methyl analogs, as evidenced by the higher predicted LogP value (Table 1) .

Crystallographic and Spectroscopic Data

While crystal structure data for N-ethyl-2-nitro-N-phenylbenzamide are unavailable, related compounds such as 2-nitro-N-phenylbenzamide (CCDC 182620) exhibit planar benzamide cores with dihedral angles of 15.2° between the benzoyl and phenyl rings . Fourier-transform infrared (FTIR) spectroscopy of analogous nitrobenzamides reveals characteristic C=O stretches at ~1,680 cm⁻¹ and asymmetric NO₂ stretches at ~1,520 cm⁻¹ .

Synthesis and Derivatization

Key Synthetic Routes

The synthesis of N-ethyl-2-nitro-N-phenylbenzamide likely follows a two-step protocol:

-

Acylation of N-ethylaniline: Reaction of 2-nitrobenzoyl chloride with N-ethylaniline in anhydrous ethyl acetate, catalyzed by pyridine .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product .

Example Synthesis (Adapted from ):

-

Reagents:

-

2-Nitrobenzoyl chloride (1.2 eq)

-

N-Ethylaniline (1.0 eq)

-

Pyridine (1.5 eq)

-

Anhydrous ethyl acetate (solvent)

-

-

Procedure:

-

Add 2-nitrobenzoyl chloride dropwise to a stirred solution of N-ethylaniline and pyridine in ethyl acetate at 0–5°C.

-

Warm to room temperature and stir for 12 hours.

-

Quench with 1N NaOH, extract with ethyl acetate, and dry over Na₂SO₄.

-

Concentrate and purify via column chromatography.

-

Yield: ~35–40% (estimated from analogous reactions) .

Functionalization Strategies

The nitro group serves as a versatile handle for further derivatization:

-

Reduction to amine: Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling access to N-ethyl-2-amino-N-phenylbenzamide—a potential pharmacophore .

-

Nucleophilic substitution: Reactivity at the nitro-substituted position permits coupling with thiols or amines under basic conditions .

Pharmacological and Biological Properties

Antitumor Activity

Benzamide derivatives with nitro and aryl substituents exhibit potent antitumor effects. For instance, N-(2'-nitrophenyl)-4-acetylaminobenzamide demonstrated 86% tumor growth inhibition in murine mammary carcinoma models at 12.5 mg/kg/day . While direct data for N-ethyl-2-nitro-N-phenylbenzamide are lacking, its structural similarity suggests comparable mechanisms:

-

Topoisomerase inhibition: Intercalation into DNA-topoisomerase complexes .

-

Reactive oxygen species (ROS) generation: Nitro group reduction generates cytotoxic free radicals .

Table 2: Comparative antitumor activity of benzamide derivatives

| Compound | IC₅₀ (L1210 leukemia) | Tumor Growth Inhibition (%) |

|---|---|---|

| 4-Acetylamino-N-(2'-aminophenyl)benzamide | 0.8 μM | 92 |

| N-Ethyl-2-nitro-N-phenylbenzamide* | Not reported | ~70–80 (predicted) |

*Predicted based on structural analogs.

Physicochemical and ADMET Profiles

Solubility and Permeability

-

Aqueous solubility: <10 μg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO) .

-

Caco-2 permeability: Moderate (Papp = 12 × 10⁻⁶ cm/s), suggesting oral bioavailability .

Metabolic Stability

In vitro microsomal studies of analogous compounds show t₁/₂ = 45–60 minutes (human liver microsomes), with CYP3A4-mediated oxidation as the primary clearance pathway .

Applications in Drug Development

Lead Optimization

-

Prodrug potential: Nitro reduction in hypoxic tumor environments generates cytotoxic amines .

-

Combination therapies: Synergy with DNA-damaging agents (e.g., cisplatin) reported for analogs .

Molecular Docking Insights

Docking studies of N-(2-benzoylamino)phenyl benzamide with SARS-CoV-2 main protease (Mpro) revealed binding affinity (ΔG = -8.2 kcal/mol) via hydrogen bonds with Cys145 and hydrophobic interactions . Similar interactions are plausible for N-ethyl-2-nitro-N-phenylbenzamide, warranting further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume